3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide
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Overview
Description
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide is a complex organic compound that features a combination of imidazole, piperidine, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the butyl group: This step involves the alkylation of the imidazole ring with a butyl halide under basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the imidazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the imidazole and piperidine rings, typically using a coupling reagent such as EDCI or DCC.
Attachment of the dimethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where the piperidine ring is reacted with a dimethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving imidazole and piperidine derivatives.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. The dimethoxyphenyl group can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trisubstituted imidazoles: These compounds share the imidazole core and have similar synthetic routes and applications.
1,3-Diazole derivatives: These compounds have a similar structure and exhibit a wide range of biological activities.
Uniqueness
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3/c1-4-5-6-23-25-16-19(26-23)17-28-13-11-18(12-14-28)7-10-24(29)27-21-9-8-20(30-2)15-22(21)31-3/h8-9,15-16,18H,4-7,10-14,17H2,1-3H3,(H,25,26)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMMCHHDFHKZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCC(CC2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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